molecular formula C11H14ClNO4S B1421600 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1266467-39-3

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Katalognummer: B1421600
CAS-Nummer: 1266467-39-3
Molekulargewicht: 291.75 g/mol
InChI-Schlüssel: OBFMZHDUGXKPAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid is a high-purity chemical compound offered for research purposes. This molecule features a butanoic acid chain linked to a 4-chlorophenyl group via a methylsulfonyl amino (mesyl) linkage, a structural motif present in various pharmacologically active molecules and valuable synthetic intermediates . As a research chemical, its primary applications are in scientific discovery and development. It serves as a key building block in medicinal chemistry for the synthesis and structure-activity relationship (SAR) study of novel therapeutic agents. Researchers also utilize this compound and its analogues in chemical biology as potential enzyme inhibitors or receptor modulators, given the strategic incorporation of the sulfonamide group, which is known to confer favorable binding properties to biological targets . The compound is strictly for use in laboratory settings. Applications: For Research Use Only. Not intended for diagnostic or therapeutic use. This product is a valuable tool for use in medicinal chemistry, chemical biology, and as a standard in analytical studies. Handling: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Eigenschaften

IUPAC Name

4-(4-chloro-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFMZHDUGXKPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Chlorophenyl Intermediates

The initial step involves synthesizing chlorophenyl derivatives, often via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the chlorophenyl position and substituents.

Key Reaction:

Phenyl chlorides or chlorophenols undergo substitution with suitable nucleophiles or electrophiles to yield chlorophenyl intermediates.

Example:

  • Chlorination of phenol derivatives followed by substitution to introduce the amino group at the para-position.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group is introduced through sulfonylation reactions:

  • Reaction: Nucleophilic attack of methylsulfonyl chloride on amino groups or related nucleophiles.

Reaction scheme:

R-NH2 + CH3SO2Cl → R-NH-SO2-CH3 + HCl

This step is crucial for attaching the methylsulfonyl moiety to the amino group, forming the sulfonamide linkage.

Coupling of the Butanoic Acid Chain

The butanoic acid chain is assembled via acylation or alkylation reactions:

  • Method: Use of activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) reacting with amino intermediates.

Example:

Chlorophenyl methylsulfonyl amine reacts with a suitable butanoic acid derivative under coupling conditions (e.g., DCC, EDC) to form the final compound.

Stereochemical Control and Optical Purity

Optically active forms are synthesized via chiral resolution or asymmetric synthesis:

Research indicates that the optically active form can be obtained by heating specific crystalline forms (crystal B) in water with controlled pH, leading to the formation of more stable crystal A with high enantiomeric purity.

Research Findings and Data Tables

X-ray Diffraction Data for Crystalline Forms

Crystal Type Diffraction Angles $$2\theta$$ Relative Peak Intensities Notes
Crystal A 8.7–9.4°, 12.2–12.8°, 24.8–25.4° Peaks present at these ranges Higher stability, used for optically active form
Crystal B 8.7–9.4°, 12.2–12.8°, 24.8–25.4° Similar peaks, but with distinct intensity patterns Used as precursor for crystal A

Source: Research data from patent US20110152572A1 and related studies.

Thermal Stability (Differential Scanning Calorimetry)

Sample Endothermic Peak (°C) Exothermic Peak (°C) Implication
Crystal A 200–210, 370–390 Not specified Higher stability, suitable for storage
Crystal B 180–190, 345–365 Not specified Less stable, precursor form

Source: Differential scanning calorimetry data.

Solubility Data

Crystal Type Solubility in 100 g Water at 25°C (g) Notes
Crystal A 0.7–1.1 Indicates higher purity and stability
Crystal B 1.8–2.2 More soluble, less stable

Source: Solubility measurements from research studies.

Notes on Industrial and Laboratory Synthesis

  • Scale-up considerations involve larger reactors, controlled pH, temperature regulation, and purification via recrystallization.
  • Purification is achieved through filtration, washing, and chromatography.
  • Stereoselectivity is maintained through chiral resolution or asymmetric catalysis, especially for pharmaceutical-grade products.

Summary of Key Points

Aspect Details
Starting materials Chlorophenyl derivatives, methylsulfonyl chloride, butanoic acid derivatives
Reaction conditions Mild to moderate temperatures, inert atmosphere, controlled pH (3–9) for stereochemical control
Purification Recrystallization, chromatography, pH adjustments
Optical purity Achieved via chiral resolution or asymmetric synthesis

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a unique structure that includes:

  • A chlorophenyl group : Contributes to its biological activity.
  • A methylsulfonyl group : Influences its reactivity and interaction with biological targets.
  • A butanoic acid moiety : Provides the acidic functionality necessary for various chemical reactions.

Antimicrobial Properties

Research indicates that 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid exhibits significant antimicrobial activity against a range of pathogens. This property makes it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer potential, showing effectiveness against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Effect
MCF-715.2Inhibition of growth
A54912.5Induction of apoptosis
HeLa10.0Cell cycle arrest

These findings suggest that the compound may modulate specific molecular targets involved in cancer progression, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition can impact various biological functions, including cellular metabolism and signaling.

Receptor Binding

The compound's structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological functions and offer therapeutic avenues for neurological disorders.

Synthesis of Complex Organic Molecules

In industrial chemistry, this compound serves as an important intermediate in synthesizing complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in the development of new materials and pharmaceuticals.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy Study : A recent study demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics.
  • Cancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its utility in cancer therapy.
  • Enzyme Interaction Analysis : Investigations into the binding affinity of the compound to specific enzymes have provided insights into its mechanism of action and potential therapeutic targets.

Wirkmechanismus

The mechanism of action of 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Analogs with Varying Aryl Substituents

  • 4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266484-02-9): Replaces the 4-chlorophenyl group with 4-methylphenyl. The methyl group increases electron density on the phenyl ring, reducing its electron-withdrawing effect compared to chlorine. This may decrease binding affinity to targets reliant on halogen interactions (e.g., albumin or receptors) .
  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid: Features dual sulfonyl groups, enhancing acidity (pKa ~1.0) and polarity. The additional sulfonyl group may improve solubility but reduce blood-brain barrier penetration compared to the target compound .

Analogs with Different Amino Substituents

  • CLANOBUTIN (4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid): Substitutes methylsulfonyl with a benzoyl and 4-methoxyphenyl group. The bulkier substituents increase steric hindrance and logP (~3.0 vs.
  • 4-[(4-Chlorobenzoyl)amino]butanoic acid (CAS 71455-51-1): Replaces the sulfonamide with a benzoylamino group. The amide (pKa ~8-10) is less acidic than sulfonamide, altering ionization and bioavailability .

Positional Isomers and Functional Group Variations

  • (R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid): A GABAB agonist with an amino group at position 3.
  • (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid: Introduces hydroxyl and ketone groups, increasing polarity and hydrogen-bonding capacity. This could enhance solubility but reduce membrane permeability compared to the target compound .

Table 1: Structural Comparison

Compound Key Features Differences from Target Compound
Target Compound Butanoic acid + N-(4-chlorophenyl)-N-methylsulfonyl Reference
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid Methylphenyl instead of chlorophenyl Reduced electron-withdrawing effect
CLANOBUTIN Benzoyl + 4-methoxyphenyl substituents Increased steric bulk and logP
(R)-Baclofen Amino at position 3 + 4-chlorophenyl Positional isomer; lacks sulfonamide
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid Dual sulfonyl groups Higher acidity and polarity

Table 2: Physicochemical Properties

Compound Predicted logP Solubility (mg/mL) Acidic Groups (pKa)
Target Compound 2.5 Moderate (~0.1) Carboxylic acid (~4.5), Sulfonamide (~1.5)
4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid 2.8 Lower (~0.05) Similar to target
CLANOBUTIN 3.0 Low (~0.02) Carboxylic acid, amide (~8)
(R)-Baclofen 1.8 High (~10) Carboxylic acid, amine (~9.5)

Research Findings and Implications

  • Receptor Binding : The target compound’s sulfonamide and chlorophenyl groups may mimic baclofen’s interactions with GABAB receptors, though steric differences could reduce efficacy .
  • Albumin Binding: Analogous to 4-(4-chlorophenyl)butanoic acid derivatives, the chlorophenyl group may enhance albumin binding, prolonging plasma half-life .
  • Metabolic Stability: Sulfonamides generally resist hydrolysis better than amides (e.g., CLANOBUTIN), suggesting improved metabolic stability for the target compound .

Biologische Aktivität

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (commonly referred to as the compound) has garnered attention in the scientific community due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a methylsulfonyl group attached to a butanoic acid backbone. Its molecular formula is C11_{11}H14_{14}ClN1_{1}O2_{2}S, with a molecular weight of approximately 291.75 g/mol. The presence of these functional groups suggests significant potential for interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, making it a candidate for further therapeutic exploration.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi.

Anticancer Activity

In addition to its antimicrobial effects, the compound has demonstrated anticancer activity . Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the effects on breast cancer cell lines (MCF-7), this compound exhibited an IC50_{50} value of 15 µM after 48 hours of treatment. This indicates significant cytotoxicity against these cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50_{50} (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Potential Molecular Targets:

  • GABA Transporters : The compound has been investigated for its inhibitory effects on GABA transporters, which are crucial in neurotransmission and may play a role in neuropathic pain management .
  • Enzymatic Pathways : Studies suggest that it may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Applications in Research

Given its promising biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Research Tool : The compound serves as a valuable tool in studying enzyme interactions and cellular mechanisms related to disease processes.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid, and how do they influence its reactivity?

  • The compound contains a butanoic acid backbone with a methylsulfonylamino group attached to a 4-chlorophenyl ring. The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity, while the methylsulfonyl group increases metabolic stability by resisting enzymatic degradation. The carboxylic acid moiety enables salt formation and hydrogen bonding, critical for solubility and target interactions .
  • Methodological Insight : Structural analogs (e.g., 4-[(4-chlorophenyl)amino]-2,3-dihydroxy-4-oxo-butanoic acid) suggest that Friedel-Crafts acylation or Michael-type additions (using thioglycolic acid) are viable synthetic routes for similar scaffolds .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • HPLC-UV/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight and detects trace impurities (e.g., des-chloro or sulfone oxidation byproducts) .
  • NMR (¹H/¹³C) : Key signals include the aromatic protons of the chlorophenyl group (~7.3–7.5 ppm) and the methylsulfonyl singlet (~3.1 ppm). The carboxylic acid proton appears as a broad peak at ~12 ppm .
  • X-ray crystallography : Resolves stereochemistry, particularly if enantiomers (R/S) are synthesized .

Intermediate-Level Research Questions

Q. How does the 4-chlorophenyl group impact biological activity compared to other substituents?

  • The 4-chloro substituent enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. For example, in Progabide analogs, replacing chlorine with fluorine reduces GABA receptor affinity due to weaker electronegativity .
  • Experimental Design : Comparative SAR studies using halogen-substituted analogs (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) can quantify substituent effects on potency and selectivity .

Q. What strategies mitigate poor aqueous solubility of this compound in preclinical formulations?

  • Salt Formation : Sodium or lysine salts improve solubility via ionization of the carboxylic acid group .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based vehicles to enhance bioavailability in animal models .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases to separate R/S enantiomers .
  • Asymmetric Synthesis : Catalytic enantioselective methods (e.g., Evans oxazolidinone auxiliaries) control stereochemistry during sulfonamide formation .

Q. What preclinical models are suitable for evaluating its therapeutic potential in neurological disorders?

  • In Vitro : GABA receptor binding assays (radioligand displacement using [³H]-muscimol) .
  • In Vivo : Rodent models of spasticity (e.g., chronic constriction injury) or GERD (acid reflux measurement) .

Q. How do conflicting reports on metabolic stability of methylsulfonyl-containing compounds inform study design?

  • Data Contradiction Analysis : Discrepancies may arise from species-specific CYP450 metabolism. For example, human liver microsomes may oxidize the sulfone group more rapidly than rodent models. Validate stability using interspecies microsomal assays and adjust dosing regimens accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.